molecular formula C3H4ClFN2 B1447385 4-Fluoro-1H-pyrazole hydrochloride CAS No. 1951440-89-3

4-Fluoro-1H-pyrazole hydrochloride

Cat. No. B1447385
M. Wt: 122.53 g/mol
InChI Key: RFKLROZLTZSJPV-UHFFFAOYSA-N
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Description

“4-Fluoro-1H-pyrazole hydrochloride” is a compound with the molecular formula C3H4ClFN2 . It is a derivative of pyrazole, which is a class of organic compounds with a certain alkalinity . It can be used as an intermediate in organic synthesis and biochemical synthesis, and can be used for the derivatization of drug molecules and biologically active molecules .


Synthesis Analysis

The synthesis of 4-Fluoro-1H-pyrazole involves several steps . The process starts with 2-fluoroacetic acid ethyl ester as the raw material. This is first hydrolyzed to obtain 2-fluoroacetic acid sodium. This is then reacted with DMF to obtain (Z)-3-(dimethylamino)-2-fluoroacrolein. Finally, this is cyclized with hydrazine hydrochloride to obtain 4-Fluoro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-pyrazole hydrochloride has been analyzed in several studies . The compound has a molecular weight of 122.53 g/mol . The InChI string representation of the molecule is InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H, (H,5,6);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1H-pyrazole hydrochloride include a molecular weight of 122.53 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 28.7 Ų and a complexity of 48.1 . The exact mass and monoisotopic mass of the compound are both 122.0047040 g/mol .

Scientific Research Applications

Pyrazole derivatives, including 4-Fluoro-1H-pyrazole, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .

  • Pharmaceutical Industry : Pyrazole derivatives have been used in the synthesis of various drugs due to their diverse biological activities. They have shown potential use for treating diabetes, inflammatory disease, as gastric acid inhibitors and as acaricides .

  • Organic Chemistry : Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

  • Material Science : Pyrazole derivatives have shown valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

Safety And Hazards

4-Fluoro-1H-pyrazole hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-fluoro-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKLROZLTZSJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-pyrazole hydrochloride

CAS RN

1951440-89-3
Record name 1H-Pyrazole, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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